

# Thermodynamic Properties of 2-Ethyl-6-methylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethyl-6-methylpyridine

Cat. No.: B072595

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## Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **2-Ethyl-6-methylpyridine**. Due to a lack of extensive experimental data in publicly available literature for this specific compound, this report combines known physical properties with estimated thermodynamic values derived from established computational methods, primarily the Benson group additivity method. This guide also outlines detailed, representative experimental protocols for the determination of key thermodynamic parameters, offering a foundational framework for future laboratory investigations. The information is presented to support research, development, and modeling activities where the thermodynamic behavior of **2-Ethyl-6-methylpyridine** is of interest.

## Introduction

**2-Ethyl-6-methylpyridine** is a substituted pyridine derivative with applications in chemical synthesis and as a potential building block in pharmaceutical and agrochemical industries. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety analysis, and computational modeling of its behavior in various systems. This document aims to consolidate available physical data and provide robust estimations for its core thermodynamic properties, including the standard enthalpy of formation, molar heat capacity, and standard molar entropy.

## Physicochemical Properties

A summary of the known and estimated physical properties of **2-Ethyl-6-methylpyridine** is presented in Table 1. These values are essential for handling, process calculations, and as input for further thermodynamic modeling.

Table 1: Physicochemical Properties of **2-Ethyl-6-methylpyridine**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N	-
Molar Mass	121.18 g/mol	-
Boiling Point	160 °C (estimated)	ChemicalBook
Density	0.9207 g/cm <sup>3</sup> (estimated)	ChemicalBook
Refractive Index	1.4920 (estimated)	ChemicalBook
Melting Point	-56.98 °C (estimated)	ChemicalBook

## Estimated Thermodynamic Properties

In the absence of direct experimental measurements, the thermodynamic properties of **2-Ethyl-6-methylpyridine** have been estimated using the Benson group additivity method. This method calculates the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups. The values are derived from a basis of experimentally determined data for structurally related compounds, such as 2-methylpyridine and 2-ethylpyridine.

Table 2: Estimated Thermodynamic Properties of **2-Ethyl-6-methylpyridine** at 298.15 K (25 °C)

Property	Symbol	Estimated Value	Units
Standard Enthalpy of Formation (liquid)	$\Delta H_f^\circ(l)$	-35.5	kJ/mol
Standard Enthalpy of Formation (gas)	$\Delta H_f^\circ(g)$	10.2	kJ/mol
Standard Molar Entropy (gas)	$S^\circ(g)$	365.8	J/(mol·K)
Molar Heat Capacity (gas, $C_p$ )	$C_p(g)$	162.3	J/(mol·K)
Enthalpy of Vaporization	$\Delta H_{vap}$	45.7	kJ/mol

Note: These values are estimations and should be used with an understanding of the inherent limitations of the group additivity method. Experimental verification is recommended for applications requiring high accuracy.

## Experimental Protocols for Thermodynamic Property Determination

To facilitate future experimental validation of the estimated thermodynamic properties, this section provides detailed, representative protocols for the determination of the standard enthalpy of formation and molar heat capacity of **2-Ethyl-6-methylpyridine**.

### Determination of the Standard Enthalpy of Formation by Static Bomb Combustion Calorimetry

The standard enthalpy of formation of liquid **2-Ethyl-6-methylpyridine** can be determined from its standard enthalpy of combustion, which is measured using a static bomb calorimeter.

#### 4.1.1. Experimental Workflow



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Caption: Workflow for determining the enthalpy of formation.

#### 4.1.2. Detailed Methodology

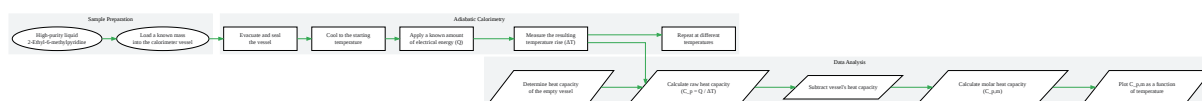
- **Sample Preparation:** A known mass (approximately 0.5-0.8 g) of high-purity **2-Ethyl-6-methylpyridine** is encapsulated in a tared polyester bag and pressed into a pellet. The exact mass of the sample is determined by difference.
- **Calorimeter Setup:** The pellet is placed in a platinum crucible within a static bomb calorimeter. A known length of fuse wire is connected to the electrodes, touching the sample. The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
- **Combustion:** The sealed bomb is placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision.
- **Calibration:** The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

- **Data Analysis:** The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the sample and residual air) and sulfuric acid (if any sulfur impurities are present), as well as for the heat of combustion of the fuse wire and the polyester bag. This corrected value gives the standard internal energy of combustion ( $\Delta U_{\text{c}}^{\circ}$ ).
- **Enthalpy Calculation:** The standard enthalpy of combustion ( $\Delta H_{\text{c}}^{\circ}$ ) is calculated from  $\Delta U_{\text{c}}^{\circ}$  using the relationship  $\Delta H = \Delta U + \Delta n_{\text{g}}RT$ , where  $\Delta n_{\text{g}}$  is the change in the number of moles of gas in the combustion reaction.
- **Enthalpy of Formation:** The standard enthalpy of formation of **2-Ethyl-6-methylpyridine** is then calculated using Hess's law, from the standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

## Determination of Molar Heat Capacity by Adiabatic Calorimetry

The molar heat capacity of **2-Ethyl-6-methylpyridine** in its liquid phase can be measured with high accuracy using an adiabatic calorimeter over a range of temperatures.

### 4.2.1. Experimental Workflow



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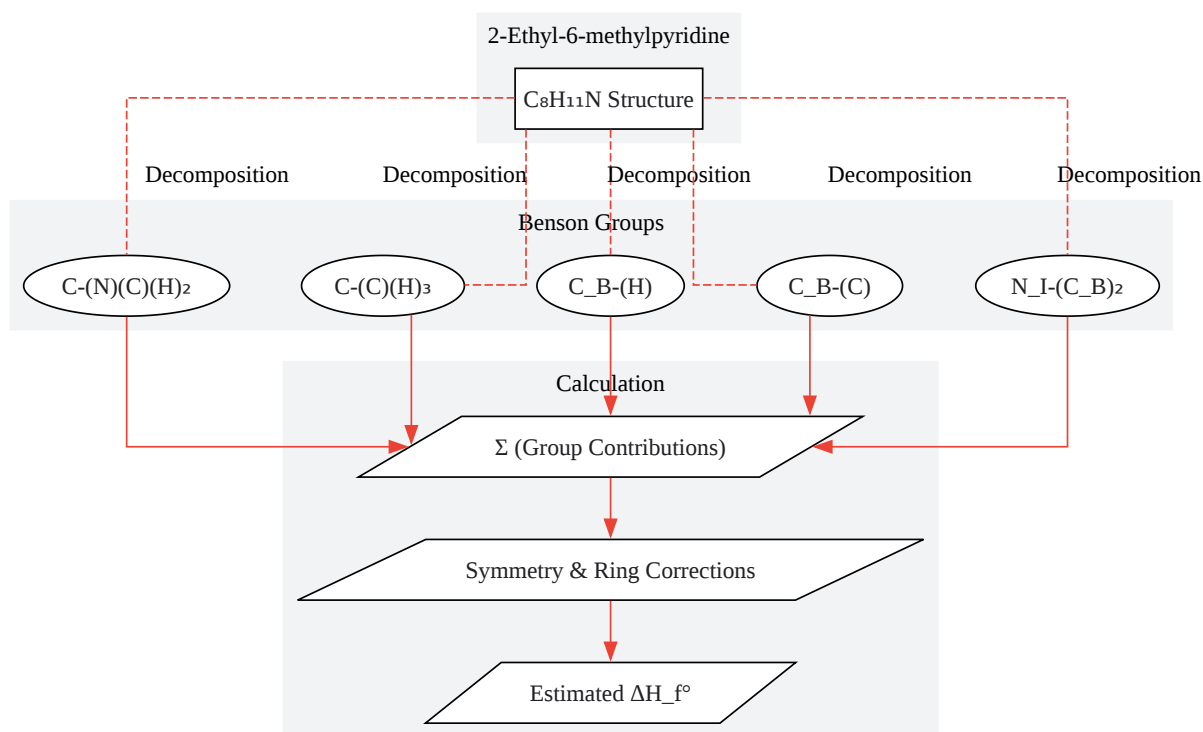
Caption: Workflow for determining molar heat capacity.

#### 4.2.2. Detailed Methodology

- **Sample Preparation:** A precisely weighed sample of high-purity **2-Ethyl-6-methylpyridine** is hermetically sealed in a calorimeter vessel.
- **Calorimeter Setup:** The vessel is placed within an adiabatic shield in the calorimeter. The temperature of the shield is controlled to match the temperature of the vessel, minimizing heat exchange with the surroundings.
- **Measurement:** The sample is cooled to the desired starting temperature. A known quantity of electrical energy is supplied to a heater within the vessel, and the resulting temperature increase is measured with a high-precision thermometer.
- **Data Acquisition:** The heat capacity is calculated from the energy input and the temperature rise. This measurement is repeated at small temperature increments over the desired temperature range.
- **Calibration:** The heat capacity of the empty calorimeter vessel is determined in a separate experiment and subtracted from the total measured heat capacity to obtain the heat capacity of the sample.
- **Data Analysis:** The molar heat capacity is calculated by dividing the sample's heat capacity by the number of moles. The data is then fitted to a polynomial to describe the temperature dependence of the molar heat capacity.

## Signaling Pathways and Logical Relationships

At present, there are no well-defined signaling pathways directly involving the thermodynamic properties of **2-Ethyl-6-methylpyridine** in a biological context. However, the logical relationship for estimating its standard enthalpy of formation using the Benson group additivity method can be visualized.



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Caption: Benson group additivity for enthalpy estimation.

## Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of **2-Ethyl-6-methylpyridine** for researchers and professionals in drug development and chemical sciences. While experimental data is currently sparse, the estimated values presented here, derived from the robust Benson group additivity method, offer valuable insights for modeling and process design. The detailed experimental protocols also serve as a practical

guide for future research to obtain precise experimental data, which will be crucial for refining our understanding of this compound's behavior and potential applications.

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